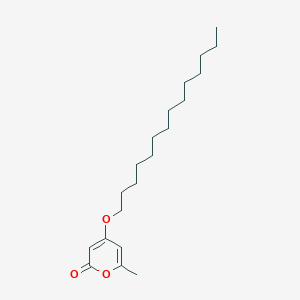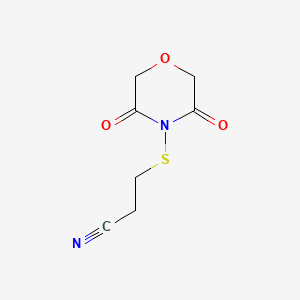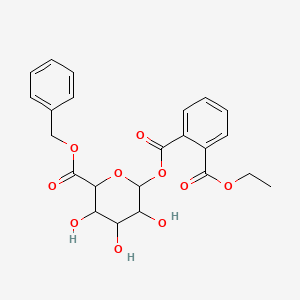
2-(4-Methoxyphenyl)pent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)pent-4-enoic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of pentenoic acid, featuring a methoxyphenyl group attached to the second carbon of the pentenoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)pent-4-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with an appropriate alkenyl Grignard reagent, followed by oxidation to form the desired carboxylic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process generally includes steps such as esterification, hydrolysis, and purification through distillation or recrystallization to achieve high purity levels.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of 2-(4-methoxyphenyl)pent-4-enal or 2-(4-methoxyphenyl)pent-4-enone.
Reduction: Formation of 2-(4-methoxyphenyl)pentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(4-Methoxyphenyl)pent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)pent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may also interact with DNA, leading to changes in gene expression and cellular responses.
類似化合物との比較
Similar Compounds
- 2-(4-Hydroxyphenyl)pent-4-enoic acid
- 2-(4-Methylphenyl)pent-4-enoic acid
- 2-(4-Chlorophenyl)pent-4-enoic acid
Uniqueness
2-(4-Methoxyphenyl)pent-4-enoic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and affect its biological activity compared to similar compounds with different substituents.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)pent-4-enoic acid |
InChI |
InChI=1S/C12H14O3/c1-3-4-11(12(13)14)9-5-7-10(15-2)8-6-9/h3,5-8,11H,1,4H2,2H3,(H,13,14) |
InChIキー |
HBZSMWUAIOCOGH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CC=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


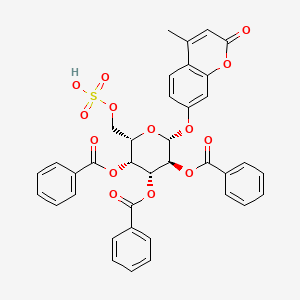
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)

![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)

![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)

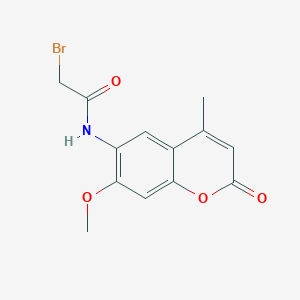

![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
